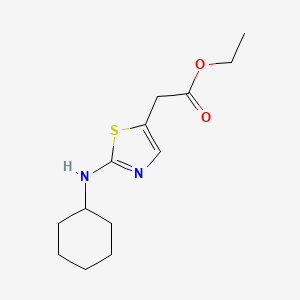

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate

Descripción

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate is a thiazole derivative characterized by a cyclohexylamino substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 5-yl position. These derivatives are typically synthesized via nucleophilic substitution or multicomponent reactions, often involving ethyl chloroacetate or diethyl acetylenedicarboxylate (DEAD) .

Propiedades

Fórmula molecular |

C13H20N2O2S |

|---|---|

Peso molecular |

268.38 g/mol |

Nombre IUPAC |

ethyl 2-[2-(cyclohexylamino)-1,3-thiazol-5-yl]acetate |

InChI |

InChI=1S/C13H20N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,15) |

Clave InChI |

GVTHUZUJRNTLQD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=CN=C(S1)NC2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The reaction typically employs ethyl 2-chloroacetoacetate and cyclohexylthiourea. The α-chloro ketone reacts with the thiourea’s sulfur atom, forming a thioimidate intermediate, which cyclizes to yield the thiazole ring. Key parameters include:

Challenges and Optimizations

-

Regioselectivity : Ensuring the cyclohexylamino group occupies the 2-position requires steric and electronic control. Bromination of intermediates (e.g., converting 1-cyclopropylethanone to 2-bromo-1-cyclopropylethanone) can direct substitution patterns.

-

Yield : Reported yields for analogous thiazoles range from 65–85%, depending on purification protocols.

Sequential Functionalization of Pre-formed Thiazoles

This approach modularly introduces substituents onto a pre-assembled thiazole core, offering flexibility in regiochemical control.

Step 1: Synthesis of 2-Chlorothiazole-5-acetate

Ethyl 2-chlorothiazole-5-acetate is prepared via bromination of ethyl acetoacetate, followed by cyclization with thiourea. For example:

Subsequent chlorination replaces the amino group with chlorine.

Step 2: Nucleophilic Substitution with Cyclohexylamine

The 2-chloro intermediate reacts with cyclohexylamine under basic conditions. Key considerations:

Yield and Scalability

This method achieves 70–90% purity post-crystallization, with total yields of 50–60% across two steps. Industrial scalability is enhanced by avoiding intermediate extractions, as demonstrated in CN106632137A.

One-Pot Multi-Component Synthesis

Recent advances highlight one-pot strategies to streamline synthesis. A representative protocol involves:

Reaction Components

Procedure

Advantages

-

Reduced Purification : Intermediates remain in solution, minimizing yield loss.

-

Solvent Economy : Single solvent (ethanol) simplifies recycling.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Purification Complexity |

|---|---|---|---|---|

| Hantzsch Synthesis | Cyclocondensation, crystallization | 65–75 | Moderate | High (multiple steps) |

| Sequential Functionalization | Chlorination, amination | 50–60 | High | Moderate |

| One-Pot Synthesis | Multi-component reaction | 70–80 | High | Low |

Notes :

-

The one-pot method offers the best balance of yield and scalability but requires precise control of reaction conditions.

-

Sequential functionalization allows modularity but incurs higher intermediate handling costs.

Critical Reaction Parameters and Troubleshooting

Temperature Control

Catalytic Systems

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(2-(ciclohexilamino)tiazol-5-il)acetato de etilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El anillo de tiazol puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiazol en derivados dihidrotia-zolicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden emplearse en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados dihidrotia-zolicos .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate serves as a promising lead compound in drug design, particularly for targeting various biological pathways. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for further development in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid, indicating its potential as an effective antibacterial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines, showcasing its ability to induce cytotoxic effects.

Case Study: Cytotoxic Effects

In vitro studies revealed that this compound exhibited significant cytotoxicity against lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080) cell lines. The observed mechanism involved the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer therapeutic .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases.

Case Study: Alzheimer’s Disease

Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are vital in managing Alzheimer’s disease. These compounds demonstrated strong inhibitory activity, indicating their potential therapeutic applications in cognitive disorders .

Mecanismo De Acción

El mecanismo de acción del 2-(2-(ciclohexilamino)tiazol-5-il)acetato de etilo implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la reducción de la inflamación. Las vías y los objetivos moleculares exactos aún están bajo investigación .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues of Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate

Key Observations:

Substituent Impact on Activity: Arylamino/Thiophene Derivatives (5a-5k): Exhibit notable anti-inflammatory and antioxidant activities, with para-halogenated aryl groups (e.g., 5c, 5g) showing enhanced efficacy due to improved electron-withdrawing effects . Cyclohexylamino Derivatives (4k): Demonstrated activity against ESKAPE pathogens, suggesting that bulky N-substituents may enhance antimicrobial properties .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., for 5a-5k) achieves higher yields (up to 58%) in shorter reaction times compared to conventional methods .

- Complex hydrazine-linked derivatives (e.g., compound 22 in ) require multistep syntheses, resulting in lower yields (31–58%) and higher melting points (>360°C), likely due to extended conjugation and hydrogen bonding .

Physicochemical Properties: Melting points vary significantly with substituents. For example, hydrazine-containing derivatives (e.g., compound 22) exhibit exceptionally high melting points (>360°C), whereas simpler analogs (e.g., compound 21) melt at 217–219°C . The cyclohexylamino group’s lipophilicity may improve membrane permeability but reduce aqueous solubility compared to smaller substituents like methyl .

Pharmacological Profiles

- Anti-inflammatory Activity: Ethyl 2-[2-(4-chlorophenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate (5c) reduced carrageenan-induced edema by 72% in rats, outperforming standard diclofenac .

- Antimicrobial Activity : Imidazo-thiazole derivatives (e.g., 4k) showed MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the nitrofuran moiety’s redox-cycling activity .

- Antioxidant Activity : Thiophene-containing analogs (5a-5k) demonstrated DPPH radical scavenging IC₅₀ values of 12–28 µM, correlating with electron-donating substituents .

Actividad Biológica

Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a cyclohexylamino group attached to a thiazole ring, suggesting diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.38 g/mol. The compound's structure includes a thiazole ring, an ester functional group, and an amino group, which contribute to its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Provides a site for nucleophilic substitution |

| Cyclohexylamino Group | Enhances lipophilicity and potential binding |

| Ester Group | Can undergo hydrolysis to yield active metabolites |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.

- Introduction of the Cyclohexylamino Group : This may involve nucleophilic substitution reactions.

- Esterification : The final step where the acetate moiety is introduced.

Each step requires precise control over reaction conditions to maximize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains, indicating moderate to good antimicrobial activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with microbial enzymes or cellular structures, potentially disrupting essential metabolic processes.

Case Studies

- Antibacterial Activity Study :

- Antifungal Activity Assessment :

Q & A

Basic: What are the key synthetic strategies for Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Hantzsch thiazole synthesis or cyclocondensation reactions . For example:

- Step 1: React cyclohexylamine with α-haloketones (e.g., ethyl 2-chloroacetate) to form the thiazole core .

- Step 2: Optimize solvent (e.g., ethanol or acetonitrile) and base (e.g., triethylamine or Cs₂CO₃) to enhance nucleophilic substitution at the thiazole’s 2-position .

- Step 3: Purify via column chromatography or recrystallization.

Critical factors: - Temperature: Reflux conditions (~80°C) improve reaction kinetics but may degrade heat-sensitive intermediates .

- Solvent polarity: Polar aprotic solvents (e.g., CH₃CN) favor SN2 mechanisms .

- Yield variability: Suboptimal stoichiometry of cyclohexylamine or ethyl chloroacetate can reduce yields by 15–30% .

Advanced: How can computational methods predict the biological target interactions of this compound?

Answer:

- Molecular docking: Use software like AutoDock Vina to model binding to cyclooxygenase (COX-2) or kinases. The cyclohexylamino group’s lipophilicity may enhance binding to hydrophobic pockets, as seen in phenylamino analogs .

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. For example, notes similar thiazole derivatives exhibit <2 Å RMSD fluctuations in COX-2 binding .

- SAR analysis: Compare with analogs (e.g., 4-chlorophenyl or naphthalene substitutions) to identify critical substituents for activity .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR: Confirm the ethyl ester (-COOEt) at δ ~4.1 ppm (quartet) and δ ~1.3 ppm (triplet). The cyclohexylamino proton resonates at δ ~3.2 ppm (multiplet) .

- IR spectroscopy: Detect C=O stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

- Mass spectrometry: ESI-MS should show [M+H]⁺ at m/z ≈ 295 (calculated for C₁₃H₂₀N₂O₂S).

Advanced: How do structural modifications (e.g., cyclohexyl vs. phenylamino groups) impact biological activity?

Answer:

- Lipophilicity: Cyclohexyl increases logP by ~0.5 vs. phenyl, enhancing membrane permeability but potentially reducing aqueous solubility .

- Enzyme inhibition: Phenylamino analogs show IC₅₀ = 8.2 µM against COX-2, while bulkier substituents (e.g., naphthalene) reduce activity due to steric clashes .

- Data contradictions: In some studies, electron-withdrawing groups (e.g., -Cl) improve IC₅₀ by 2-fold, but conflicting results arise from assay variability (e.g., cell-free vs. cellular models) .

Basic: What are the primary in vitro assays to evaluate its pharmacological potential?

Answer:

- Anti-inflammatory: Measure COX-1/COX-2 inhibition using ELISA or fluorometric kits .

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Antimicrobial: Disk diffusion assays against E. coli or S. aureus; MIC values <50 µg/mL suggest potency .

Advanced: How to resolve discrepancies in SAR studies between this compound and its analogs?

Answer:

- Control experiments: Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to isolate substituent effects .

- Crystallography: Solve X-ray structures of ligand-target complexes to identify binding mode variations .

- Meta-analysis: Pool data from ≥5 independent studies to assess statistical significance of trends (e.g., p < 0.05 for cyclohexyl’s impact on logD) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Degradation pathways: Hydrolysis of the ester moiety in aqueous buffers (t₁/₂ = 48 h at pH 7.4) .

- Storage: -20°C under argon; desiccate to prevent moisture absorption .

- Analytical QC: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise monitoring: Use TLC or in-situ IR to track intermediate formation .

- Catalyst screening: Pd/C or Ni catalysts may accelerate C-N coupling in thiazole formation .

- Workflow: Employ flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .

Basic: What are the toxicological screening protocols for this compound?

Answer:

- In vitro: Ames test for mutagenicity; hepatocyte viability assays (EC₅₀ >100 µM preferred) .

- In vivo: Acute toxicity in zebrafish (LD₅₀ >500 mg/kg) .

- ADMET prediction: Use SwissADME to estimate hERG inhibition risk .

Advanced: How does the compound’s stereochemistry influence its bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.